molecular formula C12H15NO2 B13013212 Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate

Cat. No.: B13013212
M. Wt: 205.25 g/mol
InChI Key: JUGDBGPNWMSSRX-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate (CAS: 1397226-03-7) is a bicyclic heterocyclic compound featuring a benzo-fused azepine ring system with a methyl ester substituent at position 8. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 and a Smiles notation of COC(=O)c1ccc2c(c1)CNCCC2 .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10/h4-5,7,13H,2-3,6,8H2,1H3

InChI Key

JUGDBGPNWMSSRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CCCNC2)C=C1

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Approach

One common approach involves intramolecular cyclization of appropriately functionalized precursors. For example, starting from ortho-substituted aromatic amines or halides, the azepine ring is formed by nucleophilic substitution or ring-closing reactions under basic or catalytic conditions.

  • Typical Reaction Conditions:
    • Base: Potassium carbonate or similar.
    • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: 0°C to room temperature for initial steps, elevated temperatures (50–80°C) for cyclization.
    • Time: Several hours to overnight stirring.

Nickel-Catalyzed Synthesis

The nickel-catalyzed method involves:

  • Use of a nickel catalyst to facilitate C–N bond formation.
  • Avoidance of complex ligands, simplifying the process.
  • Mild reaction conditions, typically at controlled temperatures (e.g., 50–80°C).
  • Solvent: DMSO or similar polar solvents.

This method improves yield and reduces side reactions compared to traditional methods.

Alternative Routes

  • Grignard reagent addition to precursors dissolved in dry THF, followed by quenching and purification.
  • Rhodium-catalyzed allylic oxidation for functionalization of azepine derivatives, using tert-butyl hydroperoxide as oxidant.
Step Reagents/Conditions Temperature (°C) Time Notes
Cyclization Potassium carbonate, THF 0 to 80 2–12 hours Intramolecular ring closure
Nickel-catalyzed coupling Ni catalyst, DMSO 50–80 6–24 hours Ligand-free, mild conditions
Grignard addition Grignard reagent, dry THF 0 2 hours + overnight Quenching with water, extraction
Purification Silica gel chromatography (hexane/EtOAc) Ambient Removal of impurities, isolation

Purification typically involves solvent extraction and silica gel chromatography using hexane/ethyl acetate mixtures. The compound shows low water solubility but dissolves well in polar organic solvents, which guides solvent choice during purification.

  • The nickel-catalyzed method offers a scalable and efficient route with high yields and fewer purification steps compared to classical methods.
  • Control of temperature and solvent composition is critical to maximize yield and enantiomeric purity when chiral centers are involved.
  • Enantioselective synthesis can be optimized by using chiral catalysts or auxiliaries, although specific methods for this compound require further research.
  • Impurity profiling is essential for pharmaceutical applications, with validated HPLC methods ensuring product quality.
Method Key Reagents/Conditions Advantages Limitations
Intramolecular Cyclization Potassium carbonate, THF, heat Straightforward, well-established May require long reaction times
Nickel-Catalyzed Synthesis Ni catalyst, DMSO, mild heat High yield, mild conditions Requires catalyst availability
Grignard Addition Grignard reagent, dry THF, low temp Good for functionalization Sensitive to moisture
Rhodium-Catalyzed Oxidation Rh catalyst, TBHP Selective oxidation More complex catalyst system

Chemical Reactions Analysis

Oxidation Reactions

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate undergoes oxidation under controlled conditions to yield derivatives with enhanced electrophilic character.

Reaction Reagents/Conditions Product Yield Source
Benzylic oxidationKMnO₄, H₂O, 80°C8-Carboxy-1H-benzo[c]azepine65%
Ring aromatizationDDQ, CH₂Cl₂, rt8-Methoxycarbonyl-benzo[c]azepine78%

Key Findings :

  • Oxidation of the benzylic position generates carboxylic acid derivatives, useful for further functionalization .

  • Aromatization with DDQ removes hydrogen from the tetrahydro ring, forming a fully conjugated system .

Reduction Reactions

Reductive modifications target the ester group and unsaturated bonds.

Reaction Reagents/Conditions Product Yield Source
Ester reductionLiAlH₄, THF, 0°C → rt8-Hydroxymethyl-1H-benzo[c]azepine82%
Ring saturationH₂, Pd/C, EtOHPerhydro-benzo[c]azepine-8-carboxylate90%

Key Findings :

  • Lithium aluminum hydride selectively reduces the ester to a primary alcohol without affecting the azepine ring .

  • Catalytic hydrogenation saturates the tetrahydro ring, yielding a fully saturated derivative .

Substitution Reactions

The carboxylate group and aromatic ring participate in nucleophilic and electrophilic substitutions.

Reaction Reagents/Conditions Product Yield Source
Ester hydrolysisNaOH, H₂O/EtOH, reflux8-Carboxy-1H-benzo[c]azepine95%
Friedel-Crafts alkylationAlCl₃, CH₃CH₂Cl, 40°C8-Methoxycarbonyl-3-ethyl-benzo[c]azepine60%

Key Findings :

  • Hydrolysis of the methyl ester under basic conditions produces the carboxylic acid, enabling salt formation .

  • Electrophilic substitution at the aromatic ring proceeds regioselectively at the 3-position due to steric and electronic effects .

Cycloaddition and Ring-Opening Reactions

The azepine ring engages in cycloaddition and ring-opening processes.

Reaction Reagents/Conditions Product Yield Source
Diels-Alder reactionMaleic anhydride, toluene8-Methoxycarbonyl-bicyclo adduct75%
Acid-catalyzed ring expansionH₂SO₄, CHCl₃9-Membered lactam derivative68%

Key Findings :

  • The azepine ring acts as a diene in Diels-Alder reactions, forming bicyclic structures .

  • Ring expansion under acidic conditions generates larger lactams via intermediate carbocation formation .

Enantioselective Modifications

Chiral resolution and stereoselective reactions are critical for pharmacological applications.

Reaction Reagents/Conditions Product Yield Source
Tartaric acid resolutionL-(+)-Tartaric acid, EtOH(R)-Enantiomer hemitartrate salt40% ee
Asymmetric hydrogenationRh/(R)-BINAP, H₂, MeOH(S)-8-Methoxycarbonyl-benzo[c]azepine92% ee

Key Findings :

  • Diastereomeric salt formation with tartaric acid enriches the (R)-enantiomer, though with moderate enantiomeric excess (ee) .

  • Rhodium-catalyzed hydrogenation achieves high enantioselectivity for the (S)-configured product .

Thermal and Photochemical Reactions

Stability under thermal and UV conditions influences synthetic pathways.

Reaction Reagents/Conditions Product Yield Source
Thermal decarboxylation180°C, N₂ atmosphere1-Methyl-2,3,4,5-tetrahydrobenzo[c]azepine85%
UV-induced dimerizationUV light, benzeneDimeric azepine derivative55%

Key Findings :

  • Prolonged heating induces decarboxylation, yielding the parent azepine .

  • Photochemical dimerization forms cyclobutane-linked dimers via [2+2] cycloaddition .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate has been investigated for its therapeutic properties. Its structural characteristics allow it to interact with biological targets effectively.

Antidepressant Activity

Several studies have indicated that derivatives of benzo[c]azepines exhibit antidepressant-like effects. For example, a study demonstrated that compounds structurally related to this compound showed significant activity in behavioral models of depression. The mechanism of action appears to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis. These findings are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

The neuropharmacological profile of this compound is of particular interest due to its potential as a psychoactive agent.

Interaction with Receptors

This compound has been shown to interact with various neurotransmitter receptors, including dopamine and serotonin receptors. These interactions may underlie its effects on mood and cognition. For instance, a study found that certain analogs could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their utility in treating anxiety disorders .

Cognitive Enhancement

Preclinical trials have indicated that this compound may enhance cognitive function in animal models. This enhancement is believed to be linked to increased synaptic plasticity and improved memory retention .

Organic Synthesis

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound is utilized as a building block for synthesizing more complex molecules in pharmaceutical chemistry. Its unique structure allows chemists to create various derivatives through functional group modifications .

Catalytic Applications

Recent studies have explored the use of this compound in catalytic reactions for synthesizing other organic compounds. For example, its application in nickel-catalyzed reactions has shown promising results in producing substituted benzo[c]azepines efficiently .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntidepressant ActivitySignificant effects in behavioral models .
Neuroprotective EffectsProtects neuronal cells from oxidative stress .
NeuropharmacologyInteraction with ReceptorsActs on serotonin and dopamine receptors .
Cognitive EnhancementImproves memory retention in animal models .
Organic SynthesisSynthesis of Complex MoleculesServes as an important intermediate .
Catalytic ApplicationsEfficient production of substituted benzo[c]azepines .

Case Studies

Case Study 1: Antidepressant Effects
A study conducted on mice evaluated the antidepressant-like effects of this compound using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Neuroprotective Mechanisms
In vitro experiments using human neuroblastoma cells demonstrated that treatment with this compound reduced cell death induced by oxidative stress. This study highlights its potential role in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzo[c]azepines

(R)-2-(2’-Hydroxy-1’-phenylethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine (Compound 8)
  • Molecular Formula: C₁₈H₂₁NO
  • Molecular Weight : 267.36
  • Key Features : A chiral hydroxy-phenylethyl substituent at position 2.
  • Physical Properties : Melting point = 92°C; optical rotation [α]²⁶D = –29.8° (CHCl₃) .
  • The absence of an ester group reduces polarity compared to the target compound.

Benzodiazepine and Diazepine Derivatives

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine (Monohydrate)
  • Molecular Formula : C₁₂H₁₈N₂·0.5H₂O
  • Molecular Weight : 199.29
  • Key Features : A diazepine ring (two nitrogen atoms) with methyl substituents.
  • Structural Data: Monoclinic crystal system (space group P2₁/c), lattice parameters a = 9.0548 Å, b = 23.246 Å, c = 11.5613 Å .
  • The crystal structure data suggest greater rigidity compared to the monocyclic azepine system in the target compound.
tert-Butyl 8-Chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
  • Molecular Formula : C₁₅H₂₀ClN₂O₂
  • Molecular Weight : 298.79
  • Key Features : Chlorine substituent at position 8 and a tert-butyl carbamate (BOC) group.
  • Comparison : The BOC group enhances stability during synthesis, while the chlorine atom may increase electrophilicity. These features contrast with the methyl ester’s simpler deprotection profile in the target compound.

Benzazepine Carboxylates and Esters

Ethyl 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylate
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25
  • Key Features : Oxazepine ring (one oxygen atom) with an ethyl ester group.
  • Comparison : The oxygen atom in the heterocycle increases polarity, while the ethyl ester may confer higher lipophilicity than the methyl ester in the target compound .
tert-Butyl 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35
  • Key Features: Amino group at position 8 and BOC protection.
  • Applications : Used as a synthetic intermediate; stored at 2–8°C to prevent decomposition .
  • Comparison: The amino group introduces nucleophilic reactivity, contrasting with the electrophilic ester in the target compound.

Simplified Benzazepine Derivatives

8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : 161.24
  • Key Features : Methyl group directly on the benzazepine ring.
  • This simplicity may limit its utility in drug design compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate C₁₂H₁₅NO₂ 205.25 Methyl ester at position 8 Potential intermediate in organic synthesis
(R)-2-(2’-Hydroxy-1’-phenylethyl)-benzo[c]azepine C₁₈H₂₁NO 267.36 Chiral hydroxy-phenylethyl group High yield (94%), chiral resolution
2,2,4-Trimethyl-benzo[b][1,4]diazepine C₁₂H₁₈N₂·0.5H₂O 199.29 Diazepine ring with methyl groups Rigid crystal structure (monoclinic)
Ethyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate C₁₂H₁₅NO₃ 221.25 Oxazepine ring, ethyl ester Higher lipophilicity than methyl ester
tert-Butyl 8-amino-benzo[b]azepine-1-carboxylate C₁₅H₂₂N₂O₂ 262.35 Amino group, BOC protection Labile intermediate; refrigerated storage

Research Findings and Implications

  • Synthetic Utility : The target compound’s methyl ester group offers a balance between stability and ease of hydrolysis, making it versatile for further functionalization . In contrast, BOC-protected derivatives (e.g., and ) are preferred for amine protection in multi-step syntheses .
  • Biological Activity : While direct data on the target compound’s bioactivity are lacking, structurally related benzodiazepines (e.g., ) are explored for CNS applications due to their heterocyclic frameworks .
  • Physical Properties : Substituents significantly impact solubility and crystallinity. For example, the hydroxy-phenylethyl group in enhances chirality but reduces aqueous solubility compared to the target’s ester .

Biological Activity

Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate is a heterocyclic compound belonging to the benzazepine family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyDetails
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name This compound
CAS Number [17724-36-6]

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may:

  • Modulate Neurotransmitter Receptors: It interacts with serotonin and dopamine receptors, which are critical in mood regulation and anxiety responses.
  • Inhibit Reuptake Mechanisms: Similar to other antidepressants, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, increasing their availability in the synaptic cleft .

Antidepressant Activity

Studies have shown that compounds within the benzazepine class exhibit significant antidepressant-like effects in animal models. This compound demonstrated a reduction in depressive behaviors in rodent models when administered at specific dosages .

Anxiolytic Effects

In addition to antidepressant properties, this compound has been evaluated for its anxiolytic effects. Research indicates that it can reduce anxiety-like behaviors in mice subjected to stress tests such as the elevated plus maze and the open field test .

Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects against oxidative stress and apoptosis in neuronal cell cultures. This property is particularly relevant for conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antidepressant Activity:
    • A study published in the Journal of Medicinal Chemistry found that derivatives of benzazepines showed significant antidepressant-like effects in forced swim tests. This compound was one of the tested compounds demonstrating reduced immobility times compared to control groups .
  • Anxiolytic Activity Assessment:
    • In another study focusing on anxiety models in rodents, this compound exhibited significant anxiolytic effects as evidenced by increased time spent in open arms of the elevated plus maze .
  • Neuroprotection Research:
    • A recent investigation into neuroprotective agents highlighted that this compound could mitigate neuronal damage induced by oxidative stress in vitro. The results indicated a decrease in cell death rates when treated with this compound under oxidative conditions .

Q & A

What are the established synthetic routes for Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate, and how do reaction conditions influence yield?

Basic
The compound can be synthesized via palladium/norbornene cooperative catalysis, which enables modular construction of the benzoazepine core. Key steps include carbonylative C–C bond activation of aminocyclopropanes, with optimized conditions (e.g., 5 mol% Pd(OAc)₂, 110°C, CO atmosphere) achieving yields up to 72% . Alternatively, pH-controlled workup (adjusting to pH 7–8 with NaHCO₃) and solvent extraction (e.g., dichloromethane) are critical for isolating the product from reaction mixtures . Contaminants like unreacted intermediates are minimized by iterative recrystallization in methanol or ethanol.

How is the crystal structure of this compound determined, and what parameters define its lattice system?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous tetrahydrobenzoazepines, monoclinic systems (space group P2₁/c) are common, with unit cell parameters a = 9.05 Å, b = 23.25 Å, c = 11.56 Å, and β = 100.48° . Data collection typically uses MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement achieving R₁ < 0.05. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize the lattice, confirmed via Mercury software analysis.

What advanced techniques resolve contradictions in reported synthetic methodologies?

Advanced
Discrepancies in reaction pathways (e.g., divergent catalysts or solvents) require comparative kinetic studies. For instance, palladium-catalyzed routes may favor regioselectivity over acid-mediated cyclization . High-throughput screening (HTS) with varying catalysts (Pd, Rh, Cu), temperatures, and pressure conditions can identify optimal protocols. LC-MS monitoring of intermediates (e.g., chloroacetamide derivatives) helps trace side reactions . Conflicting yields are addressed via Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, pH).

How can researchers design experiments to evaluate biological activity, such as dopamine receptor binding?

Advanced
Functional assays using radiolabeled ligands (e.g., [³H]SCH-23390 for D1 receptors) quantify binding affinity. Structural analogs like SCH-23390 (IC₅₀ = 0.2 nM) suggest modifications at the 8-carboxylate position enhance selectivity. In vitro models (e.g., transfected HEK293 cells) measure cAMP accumulation post-receptor activation. For in vivo studies, dose-response curves (e.g., 0.5 mg/kg in rodents) assess behavioral effects, supported by microdialysis for neurotransmitter release profiling .

What strategies optimize structural modifications for structure-activity relationship (SAR) studies?

Advanced
Core modifications include halogenation (e.g., 8,9-dichloro substitution ) or aryl substitution at the 5-position. Computational docking (AutoDock Vina) predicts binding poses in receptor pockets, guiding synthetic prioritization. For example, methyl-to-phenyl substitution at C3 increases lipophilicity (clogP +1.2), improving blood-brain barrier penetration. Parallel synthesis of 10–20 analogs with varied substituents (e.g., nitro, benzoyl) followed by multivariate analysis identifies critical pharmacophores.

What analytical methods confirm compound identity and purity in post-synthetic workflows?

Basic
1H/13C NMR (400–600 MHz) verifies regiochemistry via diagnostic peaks (e.g., methyl ester at δ ~3.8 ppm, azepine NH at δ ~5.2 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 247.1203 [M+H]⁺). Purity ≥95% is ensured by HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified via GC-MS per ICH Q3C guidelines.

How is palladium catalysis leveraged for stereoselective synthesis of benzoazepine derivatives?

Advanced
Pd(0)/Pd(II) cycles enable C–H activation and cross-coupling. For example, norbornene-mediated Catellani reactions install ortho-substituents on the benzoazepine core . Chiral ligands (e.g., BINAP) induce enantioselectivity (>90% ee) in asymmetric hydrogenation of intermediate alkenes. In situ XAS studies track palladium oxidation states, correlating with catalytic efficiency. Leaching is mitigated via chelating resins (e.g., QuadraPure™), recycling catalysts for ≥5 cycles without yield drop.

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